Chg-boroAla

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

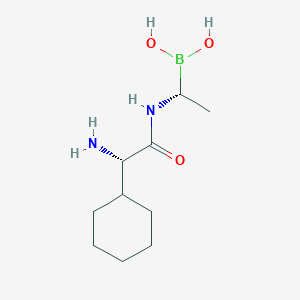

Chg-boroAla, also known as Chlorhexidine Gluconate-boroAlanine, is a compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of boronic acid and alanine, and it exhibits broad-spectrum antibacterial activity, making it a promising candidate for various applications in medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chg-boroAla typically involves the reaction of boronic acid derivatives with alanine. One common method is the condensation reaction between boronic acid and alanine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The process may also involve purification steps such as crystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The choice of reactor type depends on the desired production volume and efficiency. The industrial process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Chg-boroAla undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acid derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted alanine compounds

Scientific Research Applications

Chg-boroAla has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s antibacterial properties make it useful in studying bacterial cell wall biosynthesis and developing new antibiotics.

Medicine: this compound is explored for its potential use in treating bacterial infections and as a component in antimicrobial coatings for medical devices.

Industry: The compound is used in the development of new materials with unique properties, such as borate glasses and borophene.

Mechanism of Action

Chg-boroAla exerts its effects by targeting specific molecular pathways. The compound inhibits the activity of enzymes involved in bacterial cell wall biosynthesis, such as d-Ala-d-Ala ligase. This inhibition disrupts the formation of the bacterial cell wall, leading to cell lysis and death. The compound’s mechanism of action involves binding to the active site of the enzyme, preventing the normal substrate from accessing the site and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Chg-boroAla is unique compared to other similar compounds due to its broad-spectrum antibacterial activity and its ability to target specific enzymes involved in bacterial cell wall biosynthesis. Similar compounds include:

d-boroAla: Another boronic acid derivative with antibacterial properties.

boroGly: A boronic acid derivative of glycine.

d-boroHomoAla: A homolog of d-boroAla with a longer alkyl chain.

d-boroVal: A boronic acid derivative of valine.

This compound stands out due to its higher efficacy and broader range of activity against various bacterial strains.

Biological Activity

Chg-boroAla, or D-boroAla, is a boronic acid derivative that has garnered attention for its broad-spectrum antibacterial activity . This compound is structurally characterized by the replacement of the carboxylic acid group in D-alanine with a boronic acid group, which enhances its biological efficacy against various bacterial strains. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effectiveness against different bacteria, and implications for future antibiotic development.

This compound primarily targets D-Ala-D-Ala ligase (DDL) , an enzyme crucial for bacterial cell wall biosynthesis. By inhibiting this enzyme, this compound disrupts the formation of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death. The mechanism can be summarized as follows:

- Inhibition of DDL : this compound binds to DDL, preventing it from catalyzing the formation of D-Ala-D-Ala dipeptides.

- Cell Wall Disruption : The inhibition results in weakened cell walls, making bacteria more susceptible to osmotic pressure and ultimately leading to cell rupture.

Antibacterial Efficacy

Research has demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Below is a summary of key findings regarding its efficacy:

| Bacterial Strain | Minimal Inhibitory Concentration (MIC) | Bactericidal Activity |

|---|---|---|

| Staphylococcus aureus | 8 μg/mL | Yes |

| Bacillus subtilis | 8 μg/mL | Yes |

| Escherichia coli | 32 μg/mL | Yes (at 4× MIC) |

| Salmonella enterica | 32 μg/mL | Yes (at 4× MIC) |

These results indicate that this compound has a promising potential as an antibacterial agent, particularly in treating infections caused by resistant strains.

Case Studies and Research Findings

- Broad-Spectrum Activity : A study published in Bioorganic & Medicinal Chemistry Letters highlighted that D-boroAla exhibited MICs as low as 1 μg/mL against multiple strains including Staphylococcus aureus and Candida albicans, showcasing its potential as a lead compound in antibiotic development .

- Resistance Mechanisms : The frequency of resistance observed in Staphylococcus aureus was noted to be low (8 × 10^−8 at 4× MIC), suggesting that this compound could be effective against bacteria that have developed resistance to other antibiotics .

- Structure-Activity Relationship : Investigations into the structure-activity relationship of various D-boroAla derivatives revealed that modifications to the alkyl side chain significantly affected antibacterial activity. For instance, l-boroAla was found to be much less active compared to its d-isomer, indicating the importance of stereochemistry in its biological function .

Properties

CAS No. |

536994-10-2 |

|---|---|

Molecular Formula |

C10H21BN2O3 |

Molecular Weight |

228.10 g/mol |

IUPAC Name |

[(1R)-1-[[(2S)-2-amino-2-cyclohexylacetyl]amino]ethyl]boronic acid |

InChI |

InChI=1S/C10H21BN2O3/c1-7(11(15)16)13-10(14)9(12)8-5-3-2-4-6-8/h7-9,15-16H,2-6,12H2,1H3,(H,13,14)/t7-,9-/m0/s1 |

InChI Key |

VLMDGYWBACIKHU-CBAPKCEASA-N |

Isomeric SMILES |

B([C@H](C)NC(=O)[C@H](C1CCCCC1)N)(O)O |

Canonical SMILES |

B(C(C)NC(=O)C(C1CCCCC1)N)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.